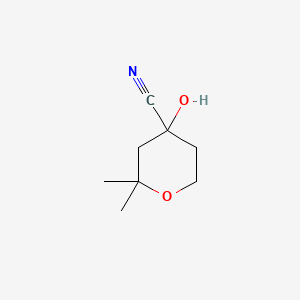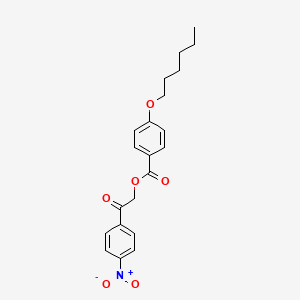![molecular formula C22H23ClFN7O2S2 B10870073 4-(2-{N''-[(3-chloro-4-fluorophenyl)carbamothioyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}ethyl)benzenesulfonamide](/img/structure/B10870073.png)
4-(2-{N''-[(3-chloro-4-fluorophenyl)carbamothioyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-{N’‘-[(3-chloro-4-fluorophenyl)carbamothioyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}ethyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenesulfonamide group, a pyrimidinyl group, and a chlorofluorophenyl group. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Métodos De Preparación
The synthesis of 4-(2-{N’‘-[(3-chloro-4-fluorophenyl)carbamothioyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}ethyl)benzenesulfonamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the benzenesulfonamide intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide intermediate.
Synthesis of the pyrimidinyl intermediate: This step involves the preparation of the 4,6-dimethylpyrimidin-2-yl intermediate through a series of reactions, including condensation and cyclization.
Coupling of intermediates: The final step involves the coupling of the benzenesulfonamide and pyrimidinyl intermediates with the 3-chloro-4-fluorophenyl isocyanate to form the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
4-(2-{N’‘-[(3-chloro-4-fluorophenyl)carbamothioyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
4-(2-{N’‘-[(3-chloro-4-fluorophenyl)carbamothioyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It may be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-(2-{N’‘-[(3-chloro-4-fluorophenyl)carbamothioyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their signaling pathways. The presence of the chlorofluorophenyl group may enhance its binding affinity and specificity for certain targets, while the pyrimidinyl group may contribute to its overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar compounds to 4-(2-{N’‘-[(3-chloro-4-fluorophenyl)carbamothioyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}ethyl)benzenesulfonamide include:
4-(2-{N’‘-[(3-chloro-4-fluorophenyl)carbamothioyl]-N’-(4-methylpyrimidin-2-yl)carbamimidamido}ethyl)benzenesulfonamide: This compound has a similar structure but with a different pyrimidinyl group.
4-(2-{N’‘-[(3-chloro-4-fluorophenyl)carbamothioyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}ethyl)benzenesulfonamide analogs: These analogs may have variations in the substituents on the benzenesulfonamide or pyrimidinyl groups, leading to differences in their chemical and biological properties.
The uniqueness of 4-(2-{N’‘-[(3-chloro-4-fluorophenyl)carbamothioyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}ethyl)benzenesulfonamide lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C22H23ClFN7O2S2 |
|---|---|
Peso molecular |
536.0 g/mol |
Nombre IUPAC |
1-(3-chloro-4-fluorophenyl)-3-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(4-sulfamoylphenyl)ethyl]carbamimidoyl]thiourea |
InChI |
InChI=1S/C22H23ClFN7O2S2/c1-13-11-14(2)28-21(27-13)30-20(31-22(34)29-16-5-8-19(24)18(23)12-16)26-10-9-15-3-6-17(7-4-15)35(25,32)33/h3-8,11-12H,9-10H2,1-2H3,(H2,25,32,33)(H3,26,27,28,29,30,31,34) |
Clave InChI |
PTJRVCFHZQHYQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NC(=NCCC2=CC=C(C=C2)S(=O)(=O)N)NC(=S)NC3=CC(=C(C=C3)F)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(2-{[5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoate](/img/structure/B10869990.png)
![2-[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B10870009.png)
![(5-ethyl-1,3-dimethyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10870014.png)
![N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)-4-fluorobenzamide](/img/structure/B10870025.png)
![N'~2~-(2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)-2-thiophenecarbohydrazide](/img/structure/B10870033.png)
![methyl (3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate](/img/structure/B10870038.png)

![2-Chloro-N-(2'-oxo-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-5'-YL)propanamide](/img/structure/B10870047.png)
![Methyl 2-({[(1-benzofuran-2-ylcarbonyl)oxy]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B10870051.png)
![1-methyl-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9,10-dicarbonitrile](/img/structure/B10870064.png)

![Ethyl 2-{[(acetylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10870081.png)
![Methyl 4,5-dimethoxy-2-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}benzoate](/img/structure/B10870085.png)

